Tubulin polymerization-IN-46

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

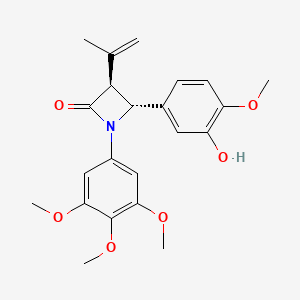

C22H25NO6 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(3S,4R)-4-(3-hydroxy-4-methoxyphenyl)-3-prop-1-en-2-yl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C22H25NO6/c1-12(2)19-20(13-7-8-16(26-3)15(24)9-13)23(22(19)25)14-10-17(27-4)21(29-6)18(11-14)28-5/h7-11,19-20,24H,1H2,2-6H3/t19-,20-/m0/s1 |

InChI Key |

FPFSFWYUKORUAC-PMACEKPBSA-N |

Isomeric SMILES |

CC(=C)[C@H]1[C@@H](N(C1=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)OC)O |

Canonical SMILES |

CC(=C)C1C(N(C1=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tubulin Polymerization Inhibitors

Disclaimer: Information regarding a specific molecule designated "Tubulin polymerization-IN-46" is not available in the public domain. This guide provides a comprehensive overview of the mechanism of action for tubulin polymerization inhibitors, utilizing data and protocols for representative compounds from published research.

Core Mechanism of Action: Disrupting Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2][3] They are composed of α- and β-tubulin heterodimers that polymerize in a GTP-dependent manner to form protofilaments, which in turn assemble into hollow microtubule structures.[2] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.[3]

Tubulin polymerization inhibitors are a class of small molecules that exert their cytotoxic effects, primarily in cancer cells, by disrupting these delicate microtubule dynamics.[1][3] By binding to tubulin, these agents can either inhibit the assembly of tubulin dimers into microtubules or induce the depolymerization of existing microtubules.[1] This interference with microtubule function leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.[3][4]

The primary consequences of inhibiting tubulin polymerization are:

-

Mitotic Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle, typically at the G2/M phase.[1][5][6]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]

Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer. The three main binding domains are the colchicine (B1669291), vinca (B1221190), and paclitaxel (B517696) binding sites.[1] Inhibitors targeting the colchicine and vinca sites typically inhibit microtubule polymerization, while agents binding to the paclitaxel site tend to stabilize microtubules and prevent their depolymerization.[3][7] This guide focuses on inhibitors of tubulin polymerization.

Signaling Pathways and Cellular Consequences

The inhibition of tubulin polymerization initiates a signaling cascade that ultimately leads to apoptosis. A simplified representation of this pathway is illustrated below.

Caption: Signaling pathway of tubulin polymerization inhibitors.

Quantitative Data for Representative Tubulin Polymerization Inhibitors

The potency of tubulin polymerization inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in tubulin polymerization assays and their growth inhibitory (GI50) or cytotoxic (IC50) effects on cancer cell lines. The following tables summarize data for several example compounds found in the literature.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | IC50 (µM) | Target Site | Reference |

| Combretastatin A-4 (CA-4) | 1.84 | Colchicine | [5] |

| CA-4 Analog (St. 4) | 3 | Colchicine | [5] |

| CA-4 Analog (St. 5) | 2 | Colchicine | [5] |

| Indole-chalcone (54) | 2.68 ± 0.15 | Colchicine | [8] |

| Sulfanilamide-triazole (16a) | 2.4 | Colchicine | [6] |

| Imidazopyridine-chalcone (25a) | 2.1 ± 0.12 | Colchicine | [6] |

| Thiazole derivative (7) | 2.72 | Colchicine | [9] |

Table 2: Cellular Growth Inhibition

| Compound | Cell Line | GI50/IC50 (µM) | Reference |

| Indole-chalcone (54) | Various Cancer Lines | 0.003 - 0.009 | [8] |

| Benzoxazolone Analog (15) | Various Cancer Lines | 0.19 - 0.73 | [8] |

| Anilinopyridyl-oxindole (12a) | SGC-7901, A549, HT-1080 | 0.005 - 0.052 | [6] |

| Thiazole derivative (7) | HT-29 | 0.98 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of tubulin polymerization inhibitors. Below are protocols for key experiments.

4.1 In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, often by monitoring changes in turbidity (absorbance) or fluorescence.

-

Materials:

-

Lyophilized bovine or porcine tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

Test compound and vehicle control (e.g., DMSO)

-

Reference compounds (e.g., Paclitaxel as a promoter, Nocodazole or Vinblastine as an inhibitor)

-

Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader

-

-

Procedure:

-

Reconstitute lyophilized tubulin on ice with cold General Tubulin Buffer to the desired concentration (e.g., 3 mg/mL).

-

Prepare reaction mixtures in a pre-chilled 96-well plate on ice. To each well, add the tubulin solution.

-

Add the test compound, reference compounds, or vehicle control to the respective wells. The final concentration of DMSO should typically be kept below 1%.

-

To initiate polymerization, add GTP to a final concentration of 1 mM and immediately transfer the plate to the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[10]

-

The rate of polymerization and the maximum polymer mass are determined from the resulting absorbance curves. An inhibition of the rate and extent of polymerization compared to the vehicle control indicates inhibitory activity.

-

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

4.2 Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the direct visualization of a compound's effect on the microtubule network within cells.

-

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium, fetal bovine serum, and antibiotics

-

Glass coverslips

-

Test compound, controls, and vehicle

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin or rabbit anti-β-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound, controls, or vehicle for a specified period (e.g., 24 hours).

-

Wash the cells with PBS.

-

Fix the cells with the fixative solution for 15 minutes at room temperature.[11]

-

Wash the cells with PBS and then permeabilize them for 10 minutes.[11]

-

Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.[11]

-

Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[11]

-

Wash the cells extensively with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS and stain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade medium.

-

Visualize the microtubule network using a fluorescence microscope. In treated cells, inhibition of polymerization will result in a sparse or diffuse tubulin staining compared to the well-defined filamentous network in control cells.[11]

-

4.3 Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest.

-

Materials:

-

Cancer cell line

-

Test compound, controls, and vehicle

-

Trypsin-EDTA

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Culture cells in multi-well plates and treat with the test compound for a relevant time period (e.g., 24 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells with 4N DNA content is indicative of G2/M arrest.

-

References

- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Hybrids Targeting Tubulin Polymerization | Encyclopedia MDPI [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Discovery and Synthesis of Tubulin Polymerization Inhibitors: A Representative Study

Disclaimer: Information regarding a specific compound designated "Tubulin polymerization-IN-46" is not publicly available. This guide, therefore, provides a comprehensive overview of the discovery, synthesis, and mechanism of action of a representative novel tubulin polymerization inhibitor, referred to as Compound [I], based on recent findings in the field.[1] This document is intended for researchers, scientists, and drug development professionals.

Introduction to Tubulin Polymerization as a Therapeutic Target

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for various cellular processes, most notably mitotic spindle formation during cell division.[2][3] The dynamic instability of microtubules makes them a prime target for anticancer drug development.[2][3] Agents that interfere with tubulin polymerization can be broadly categorized into two classes: microtubule-stabilizing agents and microtubule-destabilizing agents (inhibitors of tubulin polymerization).[4] The latter, which includes compounds that bind to the colchicine (B1669291), vinca, or other sites on tubulin, prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][4]

Discovery of a Novel Tubulin Polymerization Inhibitor: Compound [I]

Researchers from Shenyang Pharmaceutical University recently reported the discovery of a novel series of tubulin polymerization inhibitors.[1] Through a process of synthesis and optimization designed to target the colchicine binding domain of tubulin, they identified Compound [I] as a lead candidate with potent antitumor activity.[1]

The development of new tubulin inhibitors is driven by the need to overcome limitations of existing drugs, such as drug resistance and neurotoxicity.[4] A key goal in the design of Compound [I] was to achieve high selectivity for cancer cells over normal cells, a significant challenge with many microtubule-targeting agents.[1]

Quantitative Biological Data

The biological activity of Compound [I] and its selectivity were quantified through various in vitro and in vivo assays.[1] The data is summarized in the tables below.

Table 1: In Vitro Activity of Compound [I] [1]

| Assay | Cell Line | Parameter | Value |

| Antiproliferative Activity | SGC-7901 (Gastric Cancer) | IC50 | 0.21 µM |

| Tubulin Polymerization Inhibition | - | IC50 | 6.87 µM |

| Cytotoxicity | HUVEC (Normal Endothelial Cells) | IC50 | > 13.15 µM |

| Selectivity Index | SGC-7901 vs. HUVEC | SI | 62.62 |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. SI: Selectivity Index (IC50 in normal cells / IC50 in cancer cells). A higher value indicates greater selectivity for cancer cells.

Table 2: In Vivo Antitumor Efficacy of Compound [I] in 4T1 Xenograft Mouse Model [1]

| Dose (mg/kg) | Tumor Growth Inhibition (%) | Observation |

| 5 | 49.2 | No significant weight loss |

| 10 | 58.1 | No significant weight loss |

| 20 | 84.0 | No significant weight loss |

Mechanism of Action

Compound [I] exerts its anticancer effects by directly interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

The primary mechanism is the inhibition of tubulin polymerization.[1] By binding to tubulin, likely at the colchicine site, Compound [I] prevents the assembly of αβ-tubulin heterodimers into microtubules.[1] This disruption of the microtubule network is a critical initiating event.

The failure to form a proper mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint. This results in the arrest of cancer cells in the G2/M phase of the cell cycle.[1]

Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1] This is a common downstream effect of potent tubulin polymerization inhibitors.

Caption: Mechanism of action for Compound [I].

Experimental Protocols

Detailed methodologies are crucial for the validation and further development of novel inhibitors. The following are representative protocols for key experiments.

This assay directly measures the effect of a compound on tubulin assembly.

-

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.

-

Protocol:

-

Purified tubulin (e.g., >99% pure) is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP.

-

The tubulin solution is distributed into a 96-well plate.

-

Test compound (e.g., Compound [I]), a positive control (e.g., colchicine), and a negative control (vehicle, e.g., DMSO) are added to respective wells.

-

The plate is incubated at 37°C to initiate polymerization.

-

The absorbance at 340 nm is measured every minute for 60 minutes using a temperature-controlled microplate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

-

This assay determines the concentration of a compound required to inhibit the growth of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

-

Protocol:

-

Cancer cells (e.g., SGC-7901) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

After incubation, the MTT reagent is added to each well and incubated for 4 hours to allow formazan formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is determined by analyzing the dose-response curve.

-

This method quantifies the distribution of cells in the different phases of the cell cycle.

-

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence of a large population of individual cells.

-

Protocol:

-

Cells are treated with the test compound at a specific concentration for a set time (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are treated with RNase to remove RNA and then stained with a PI solution.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases is quantified using cell cycle analysis software.

-

Caption: Experimental workflow for evaluating a tubulin inhibitor.

Synthesis

While the precise synthetic route for Compound [I] is detailed in the source publication, the general approach for creating novel tubulin inhibitors often involves multi-step organic synthesis. This typically starts with commercially available chemical building blocks that are modified and combined to create the final, complex molecule. The synthesis of a series of related compounds allows for the exploration of structure-activity relationships (SAR), where different chemical groups are systematically changed to optimize potency and selectivity.[5][6]

Conclusion

The discovery and characterization of novel tubulin polymerization inhibitors like Compound [I] highlight a promising avenue for the development of next-generation anticancer therapeutics.[1] With excellent antiproliferative activity, high selectivity, and significant in vivo efficacy, this class of compounds warrants further investigation.[1] The detailed experimental protocols and clear, quantitative data presentation outlined in this guide provide a framework for the rigorous evaluation of such drug candidates.

References

- 1. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Early preclinical data on Tubulin polymerization-IN-46

An In-Depth Technical Guide on the Preclinical Data of a Novel Tubulin Polymerization Inhibitor

This technical guide provides a comprehensive overview of the early preclinical data for a novel tubulin polymerization inhibitor, referred to herein as Compound [I]. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of anticancer therapeutics targeting microtubule dynamics. The information presented is a synthesis of emerging data on a promising new chemical entity.

Core Mechanism of Action

Compound [I] is a novel small molecule designed to inhibit tubulin polymerization by binding to the colchicine (B1669291) domain of tubulin.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, most notably mitotic spindle formation during cell division.[2][3][4] By interfering with tubulin polymerization, Compound [I] disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[1][2]

The proposed signaling pathway for Compound [I]'s mechanism of action is as follows:

Data Presentation

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of Compound [I].

Table 1: In Vitro Activity of Compound [I] [1]

| Assay | Cell Line | Parameter | Value |

| Antiproliferative Activity | SGC-7901 (gastric cancer) | IC50 | 0.21 µM |

| Tubulin Polymerization | IC50 | 6.87 µM | |

| Cytotoxicity | HUVEC (normal cells) | IC50 | >13.15 µM |

| Selectivity Index (SI)¹ | SGC-7901 vs. HUVEC | SI | 62.62 |

¹ Selectivity Index = IC50 in normal cells / IC50 in cancer cells

Table 2: In Vivo Efficacy of Compound [I] in 4T1 Xenograft Mouse Model [1]

| Treatment Group (Dose, i.v., q.o.d.) | Tumor Growth Inhibition (%) after 12 days |

| 5 mg/kg | 49.2% |

| 10 mg/kg | 58.1% |

| 20 mg/kg | 84.0% |

No significant weight loss was observed in the treated mice, indicating good tolerability.[1]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of tubulin into microtubules.

Protocol:

-

Purified tubulin is suspended in a polymerization buffer.

-

The test compound (Compound [I]), a positive control (e.g., colchicine), and a negative control (vehicle) are added to the tubulin solution in a 96-well plate.

-

The plate is incubated at 37°C to initiate polymerization.

-

The change in absorbance (turbidity) at 340 nm is monitored over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

-

The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.

Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

-

SGC-7901 and HUVEC cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of Compound [I] or a vehicle control for a specified period (e.g., 72 hours).

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

-

SGC-7901 cells are treated with Compound [I] or a vehicle control for a designated time (e.g., 24 hours).

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide.

-

The DNA content of the individual cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1]

In Vivo Antitumor Efficacy in a Xenograft Model

This study evaluates the therapeutic efficacy and tolerability of a compound in a living organism bearing a human tumor.

Protocol:

-

Female BALB/c nude mice are subcutaneously inoculated with 4T1 breast cancer cells.

-

When tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

Compound [I] is administered via tail vein injection every other day at doses of 5, 10, and 20 mg/kg.[1] The control group receives a vehicle solution.

-

Tumor volume and body weight are measured regularly throughout the study.

-

After a predetermined treatment period (e.g., 12 days), the mice are euthanized, and the tumors are excised and weighed.[1]

-

The percentage of tumor growth inhibition is calculated for each treatment group relative to the control group.

References

- 1. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Colchicine Binding Site of Tubulin Polymerization-IN-46

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Polymerization-IN-46, also identified as compound 9q and cataloged as HY-150772, is a potent microtubule-destabilizing agent that exhibits significant anti-proliferative activity. This technical guide provides a comprehensive overview of the binding interaction of this compound with its target, β-tubulin, at the colchicine (B1669291) binding site. This document details the quantitative metrics of its inhibitory action, provides in-depth experimental methodologies for its characterization, and visualizes the key pathways and workflows. The information presented is collated from primary research and is intended to serve as a foundational resource for researchers in oncology and drug discovery.

Core Mechanism of Action

This compound functions as a tubulin polymerization inhibitor. By binding to the colchicine site on β-tubulin, it disrupts the dynamic instability of microtubules, which are critical for the formation of the mitotic spindle during cell division. This interference with microtubule dynamics leads to a cascade of cellular events, including:

-

Inhibition of Tubulin Polymerization: Prevents the assembly of α- and β-tubulin heterodimers into microtubules.

-

Cell Cycle Arrest: Causes a halt in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Triggers programmed cell death in cancer cells.

Quantitative Data Summary

The biological activity of this compound has been quantified across various assays. The following table summarizes the key inhibitory concentrations.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Anti-proliferative Activity | MCF-7 (Breast Cancer) | IC50 | 10 nM | [1][2] |

| Anti-proliferative Activity | MDA-MB-231 (Triple-Negative Breast Cancer) | IC50 | 23-33 nM | [3] |

Binding Site and Molecular Interaction

This compound targets the colchicine binding site located at the interface between the α- and β-tubulin subunits. While the precise crystallographic data for this specific compound is not publicly available, molecular docking studies of analogous β-lactam compounds suggest that the interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with amino acid residues within the binding pocket. Key residues known to be involved in the binding of other colchicine site inhibitors include those in the T7 loop and the H8 helix of β-tubulin.

Detailed Experimental Protocols

The characterization of this compound involves several key experimental procedures.

In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of this compound on the in vitro assembly of purified tubulin.

Methodology:

-

Reagents: Lyophilized bovine or porcine brain tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution (10 mM), Glycerol (B35011), this compound stock solution (in DMSO), Positive Control (Colchicine), Vehicle Control (DMSO).

-

Procedure: a. Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer containing GTP and glycerol to a final concentration of 3-5 mg/mL. b. In a pre-chilled 96-well plate, add varying concentrations of this compound or control compounds. c. To initiate polymerization, add the cold tubulin solution to each well. d. Immediately place the plate in a temperature-controlled microplate reader pre-warmed to 37°C. e. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is proportional to the extent of microtubule formation.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the percentage of inhibition (calculated from the plateau phase of the curves) against the compound concentration.

Competitive Colchicine Binding Assay

Objective: To confirm that this compound binds to the colchicine site on tubulin.

Methodology:

-

Principle: This assay is based on the ability of a test compound to inhibit the binding of a fluorescently-labeled colchicine analogue or radiolabeled colchicine to tubulin.

-

Procedure (Fluorescence-based): a. Incubate purified tubulin (e.g., 1 µM) with a fluorescent colchicine probe in an appropriate assay buffer at 37°C. b. Add increasing concentrations of this compound or unlabeled colchicine (positive control). c. After incubation to reach equilibrium, measure the fluorescence at the appropriate excitation and emission wavelengths. A decrease in fluorescence indicates displacement of the fluorescent probe by the test compound.

-

Data Analysis: The inhibition of colchicine binding is calculated for each concentration of the test compound, and the IC50 or Ki value is determined.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.[3]

Methodology:

-

Treatment: Treat cells with this compound at a concentration around its IC50 value for a specified time (e.g., 24 hours).

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Interpretation: The resulting histograms show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Immunofluorescence Confocal Microscopy

Objective: To visualize the effect of this compound on the microtubule network in cells.[3]

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody against α-tubulin or β-tubulin, followed by a fluorescently-labeled secondary antibody.

-

Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a confocal microscope. Disruption of the filamentous microtubule structure and cell rounding are indicative of tubulin polymerization inhibition.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action for this compound.

Experimental Workflow for Binding Site Characterization

Caption: Workflow for characterizing tubulin inhibitor binding.

References

An In-depth Technical Guide to Tubulin Polymerization Inhibitor II

Disclaimer: Publicly available information specifically identifying "Tubulin polymerization-IN-46" is limited. Therefore, this technical guide provides a comprehensive overview of a well-characterized tubulin polymerization inhibitor, Tubulin Polymerization Inhibitor II (CAS 1151995-69-5) , as a representative example for researchers, scientists, and drug development professionals.

Core Compound Information

Tubulin Polymerization Inhibitor II is a cell-permeable, synthetic small molecule that functions as a potent anti-microtubule agent. It is a derivative of combretastatin (B1194345) A-4 and SU5416, designed to inhibit the polymerization of tubulin, a critical process for cell division and structure.[1][2] Its ability to disrupt microtubule dynamics makes it a subject of interest in cancer research.

Chemical Structure and Properties

The chemical and physical properties of Tubulin Polymerization Inhibitor II are summarized in the table below, providing a foundational understanding of the compound for experimental design.

| Property | Value | Reference |

| IUPAC Name | (E)-1,3-Dihydro-6-methoxy-3-(3,4,5-trimethoxybenzylidene)-1H-indol-2-one | [1] |

| CAS Number | 1151995-69-5 | [1][3][4][5][6] |

| Molecular Formula | C₁₉H₁₉NO₅ | [4] |

| Molecular Weight | 341.36 g/mol | |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in DMSO (10 mg/mL) | [2] |

| SMILES String | N1c2c(ccc(c2)OC)C(=Cc3cc(c(c(c3)OC)OC)OC)C1=O | |

| InChI Key | YLUHXAHNPQALMQ-UHFFFAOYSA-N |

Mechanism of Action

Tubulin Polymerization Inhibitor II exerts its biological effects by directly interfering with the dynamics of microtubules, which are essential components of the cytoskeleton. Microtubules are composed of α- and β-tubulin heterodimers that polymerize to form these dynamic structures.[7][8]

The inhibitor functions by targeting the interface between tubulin subunits, which disrupts the normal process of polymerization.[9] This binding alters the conformational flexibility of tubulin, preventing the formation of stable microtubule structures.[9] The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cells, such as cancer cells.[7]

Biological Activity

Tubulin Polymerization Inhibitor II demonstrates potent biological activity, primarily characterized by its inhibition of tubulin polymerization and its profound anti-proliferative effects on a wide range of cancer cell lines.

In Vitro Efficacy

| Assay | IC₅₀ / GI₅₀ | Cell Lines/System | Reference |

| Tubulin Polymerization Inhibition | IC₅₀ = 4.5 µM | Purified porcine brain tubulin | [1][2] |

| Anti-proliferative Activity | GI₅₀ < 10 nM | 46 out of 53 NCI cancer cell lines | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the activity of tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity at 340 nm, which is proportional to the mass of microtubules formed.[10]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

-

GTP solution (100 mM)

-

Glycerol

-

Tubulin Polymerization Inhibitor II

-

96-well, flat-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin to a concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Compound Preparation: Prepare a 10x stock solution of Tubulin Polymerization Inhibitor II in General Tubulin Buffer. A vehicle control (e.g., DMSO) should also be prepared.

-

Assay Setup: In a pre-warmed 37°C 96-well plate, add 10 µL of the 10x compound or vehicle control to the appropriate wells.

-

Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin solution to each well.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.[11][12][13][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tubulin Polymerization Inhibitor II

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

96-well tissue culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Tubulin Polymerization Inhibitor II and incubate for 48-72 hours.

-

MTT Addition: Remove the media and add 100 µL of fresh media and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16][17][18][19]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tubulin Polymerization Inhibitor II

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of Tubulin Polymerization Inhibitor II for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which corresponds to the DNA content.

Conclusion

Tubulin Polymerization Inhibitor II is a potent inhibitor of microtubule formation with significant anti-proliferative activity against a broad range of cancer cell lines. Its well-defined mechanism of action and strong in vitro efficacy make it a valuable tool for cancer research and a potential lead compound for the development of new anti-cancer therapeutics. The detailed protocols provided herein should enable researchers to effectively study this compound and other tubulin inhibitors.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. CAS RN 1151995-69-5 | Fisher Scientific [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. Chem-drain | Sigma-Aldrich [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. interchim.fr [interchim.fr]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. broadpharm.com [broadpharm.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. cancer.wisc.edu [cancer.wisc.edu]

An In-depth Technical Guide on the Apoptosis Pathway Induced by Tubulin Polymerization Inhibitors: A Focus on Combretastatin A-4

Disclaimer: As of December 2025, there is no publicly available scientific literature or data for a compound specifically named "Tubulin polymerization-IN-46." Therefore, this technical guide utilizes the well-characterized and potent tubulin polymerization inhibitor, Combretastatin A-4 (CA-4) , as a representative example to fulfill the core requirements of this request. CA-4 is a natural stilbenoid compound isolated from the African bushwillow tree, Combretum caffrum, that potently inhibits tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin.[1][2] This action disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, making it a subject of extensive research in oncology.[3]

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the CA-4 induced apoptotic pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.

Quantitative Data Presentation

The cytotoxic and anti-proliferative effects of Combretastatin A-4 have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.

Table 1: In Vitro Cytotoxicity (IC50) of Combretastatin A-4 in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| Ovarian Cancer | Ovarian Carcinoma | Mean: 3.18 µg/mL | 1 hour | [4] |

| Ovarian Cancer | Ovarian Carcinoma | Mean: 0.27 µg/mL | 11-14 days | [4] |

| B-16 | Murine Melanoma | 0.0007 µg/mL | 8 days | [4] |

| P-388 | Murine Leukemia | 0.0007 µg/mL | 8 days | [4] |

| MCF-7 | Breast Adenocarcinoma | 14.77 µM (for analogue) | Not Specified | [5] |

| HT-29 | Colorectal Adenocarcinoma | 35 nM (for analogue) | 48 hours | |

| JAR | Choriocarcinoma | Range: 1-200 µM | 24 hours | [3] |

| HeLa | Cervical Adenocarcinoma | Range: 1-200 µM | 24 hours | [3] |

Table 2: Tubulin Polymerization Inhibition by Combretastatin A-4

| Parameter | Value | Assay Conditions | Reference |

| Binding Affinity (Kd) | 0.4 µM | Binding to β-tubulin | [6] |

| IC50 (Polymerization) | 2.64 µM | In vitro tubulin polymerization assay | [5] |

Core Mechanism of Action and Apoptotic Signaling Pathway

Combretastatin A-4 exerts its cytotoxic effects by disrupting the dynamic instability of microtubules.[3] This interference with a fundamental cellular process triggers a cascade of events culminating in programmed cell death, or apoptosis.

Inhibition of Tubulin Polymerization

CA-4 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[2][3] The disruption of the microtubule network has profound consequences for the cell, most notably during mitosis. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[3] Prolonged mitotic arrest is a potent trigger for apoptosis.

Induction of the Intrinsic Apoptotic Pathway

The primary mechanism of CA-4-induced apoptosis is through the intrinsic or mitochondrial pathway. In some cell types, this process is dependent on the tumor suppressor protein p53.[7]

Key steps in the CA-4 induced apoptotic signaling cascade:

-

Microtubule Disruption & Mitotic Arrest: CA-4 inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest.[3]

-

p53-Dependent and Independent Mechanisms: In p53-competent cells, mitotic arrest can lead to the stabilization and activation of p53.[7] However, CA-4 can induce apoptosis in a p53-independent manner as well.

-

Bcl-2 Family Protein Regulation: The pro-apoptotic Bcl-2 family proteins, such as Bax and Bim, are upregulated. p53 can translocate to the mitochondria and interact with Bcl-2 family proteins, promoting the release of cytochrome c.[7]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.

-

Executioner Caspase Cascade: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3 and caspase-7.

-

Cellular Dismantling: Executioner caspases cleave a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. In vitro tubulin polymerization assay [bio-protocol.org]

- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Apoptosis western blot guide | Abcam [abcam.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel class of fused imidazopyrazine-based tubulin polymerization inhibitors, with a particular focus on the promising compound designated as 4k . These compounds are potent colchicine (B1669291) binding site inhibitors (CBSIs) with significant activity against neuroblastoma, a prevalent solid cancer in children. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

Compound 4k and its analogues function by inhibiting the polymerization of tubulin, a critical process for microtubule formation. Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these inhibitors prevent the assembly of αβ-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. The imidazo[1,2-a]pyrazine (B1224502) core, combined with a trimethoxyphenyl ring, has been identified as a key structural feature for high cellular activity and effective tubulin binding.[1][2]

Quantitative Data Summary

The following tables summarize the biological activity of compound 4k and related analogues from the fused imidazopyrazine series.

Table 1: In Vitro Cell Viability (GI₅₀) [1]

| Compound | Chp-134 (GI₅₀, nM) | Kelly (GI₅₀, nM) |

| 4k | 79 | 165 |

| 4a | 20 | 25 |

| 4h | 15 | 20 |

| 4j | 30 | 45 |

| Colchicine | 10 | 15 |

Table 2: In Vitro Tubulin Polymerization Inhibition [1]

| Compound | Inhibition of Tubulin Polymerization |

| 4k | Comparable to Colchicine |

| 4a | Comparable to Colchicine |

| 4h | Comparable to Colchicine |

| 4j | Comparable to Colchicine |

| Colchicine | Positive Control |

| Paclitaxel (B517696) | Microtubule Enhancer (Control) |

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental to characterizing the direct inhibitory effect of compounds on microtubule formation.

Objective: To measure the extent of tubulin polymerization in the presence of an inhibitor.

Methodology:

-

Purified tubulin is incubated in a polymerization buffer.

-

The test compound (e.g., 4k ) is added to the tubulin solution. Colchicine is used as a positive control for inhibition, and paclitaxel is used as a positive control for microtubule stabilization.

-

The polymerization process is initiated, typically by raising the temperature to 37°C.

-

The change in turbidity of the solution is monitored over time using a spectrophotometer at a wavelength of 340 nm. An increase in absorbance indicates microtubule polymerization.

-

The inhibitory effect of the compound is determined by comparing the polymerization curve to that of the controls.[1]

Cell Viability Assay (Sulforhodamine B Assay)

This assay is employed to determine the cytotoxic effects of the compounds on cancer cell lines.

Objective: To quantify the growth inhibitory (GI₅₀) concentration of the test compounds.

Methodology:

-

Neuroblastoma cell lines (e.g., Chp-134 and Kelly) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the test compounds (e.g., 4k ) and incubated for a specified period (e.g., 72 hours).

-

After incubation, the cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.

-

Unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is read on a plate reader, and the GI₅₀ value is calculated from the dose-response curve.

Visualizations

Signaling Pathway: Mechanism of Action of Compound 4k

Caption: Mechanism of action of Compound 4k in cancer cells.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Logical Relationship: Drug Discovery and Evaluation Pipeline

Caption: Drug discovery pipeline for fused imidazopyrazine-based tubulin inhibitors.

References

Technical Guide: The Impact of Tubulin Polymerization Inhibition on Cell Cycle Progression – A Profile of OAT-449

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of tubulin polymerization inhibitors on cell cycle progression, with a specific focus on OAT-449, a novel and potent small molecule inhibitor. Due to the lack of public domain information for a compound specifically named "Tubulin polymerization-IN-46," this document will utilize the comprehensive data available for OAT-449 as a representative example to illustrate the core principles, experimental methodologies, and signaling pathways associated with this class of anti-cancer agents.

OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that disrupts microtubule dynamics, a critical process for cell division.[1][2] Its mechanism of action and subsequent cellular consequences serve as an excellent model for understanding how tubulin polymerization inhibitors impact the cell cycle.

Core Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a pivotal role in the formation of the mitotic spindle which orchestrates the segregation of chromosomes during mitosis. These structures are in a constant state of dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage).

OAT-449 functions by inhibiting the polymerization of tubulin, which prevents the formation of microtubules.[1][2] This action is similar to that of vinca (B1221190) alkaloids like vincristine.[1] The inhibition of microtubule formation triggers a cascade of cellular events, beginning with the activation of the spindle assembly checkpoint, which ultimately leads to cell cycle arrest and cell death.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of OAT-449 on various cancer cell lines.

Table 1: Cytotoxicity of OAT-449 in Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | EC50 (nM) |

| HT-29 | Colorectal Adenocarcinoma | 6.0 ± 1.1 |

| HeLa | Cervical Adenocarcinoma | 8.0 ± 1.2 |

| DU-145 | Prostate Carcinoma | 10.0 ± 1.5 |

| Panc-1 | Pancreatic Carcinoma | 12.0 ± 1.8 |

| SK-N-MC | Neuroepithelioma | 7.0 ± 1.3 |

| SK-OV-3 | Ovarian Cancer | 20.0 ± 2.5 |

| MCF-7 | Breast Adenocarcinoma | 30.0 ± 3.1 |

| A-549 | Lung Carcinoma | 25.0 ± 2.8 |

Data represents the mean ± SEM of at least three independent experiments.

Table 2: Effect of OAT-449 on Cell Cycle Distribution [3]

| Cell Line | Treatment (30 nM, 24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| HT-29 | Control (0.1% DMSO) | 55.3 ± 2.5 | 24.1 ± 1.8 | 20.6 ± 1.5 |

| OAT-449 | 10.2 ± 1.1 | 15.3 ± 1.4 | 74.5 ± 3.2 | |

| HeLa | Control (0.1% DMSO) | 58.1 ± 2.8 | 21.5 ± 1.7 | 20.4 ± 1.6 |

| OAT-449 | 12.5 ± 1.3 | 18.2 ± 1.5 | 69.3 ± 2.9 |

Data represents the mean ± SEM of three independent experiments.

Signaling Pathways and Cellular Fate

Inhibition of tubulin polymerization by OAT-449 leads to a G2/M phase arrest in the cell cycle.[1] This arrest is a consequence of the activation of the spindle assembly checkpoint. In HT-29 cells, treatment with OAT-449 alters the phosphorylation status of Cdk1 and the spindle assembly checkpoint proteins NuMa and Aurora B.[1][2]

A key finding in the mechanism of OAT-449 is the p53-independent accumulation of p21/waf1/cip1, primarily in the cytoplasm.[1][2] Cytoplasmic p21 is known to have anti-apoptotic functions. This accumulation of cytoplasmic p21 appears to be a determining factor in the ultimate fate of the cell, steering it away from canonical apoptosis and towards a non-apoptotic cell death pathway following mitotic catastrophe.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the effects of OAT-449 are provided below.

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol: [1]

-

Reagent Preparation: A fluorescence-based tubulin polymerization assay is conducted using a commercially available kit (e.g., Cytoskeleton, Cat. #BK011P). The reaction is performed in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9).

-

Reaction Setup: In a 96-well plate, prepare a final reaction volume of 10 µL containing 2 mg/mL bovine brain tubulin, 10 µM fluorescent reporter, and 1 mM GTP.

-

Compound Addition: Add the test compound (OAT-449, final concentration 3 µM), positive control for inhibition (vincristine, 3 µM), negative control for enhancement (paclitaxel, 3 µM), or vehicle control.

-

Initiation and Measurement: Initiate the polymerization reaction by incubating the plate at 37°C. Monitor the fluorescence signal over time using a plate reader in kinetic mode. An increase in fluorescence corresponds to tubulin polymerization.

-

Data Analysis: Plot fluorescence intensity against time to generate polymerization curves. The maximum fluorescence value for each sample is used for comparison.

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability after treatment with the inhibitor.

Protocol: [1]

-

Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of OAT-449 or a reference compound (e.g., vincristine). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 1 mg/mL and incubate for 3 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add DMSO to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 595 nm with a reference wavelength of 630 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using a sigmoidal dose-response curve.

This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of OAT-449 (e.g., 30 nM) or vehicle control for 24 hours.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A in PBS.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol: [1]

-

Cell Seeding and Treatment: Seed cells at a concentration of 1 x 10^6 cells/mL and treat with OAT-449 or a vehicle control for 24 hours.

-

Harvesting: Collect the cells, centrifuge at 400 x g for 5 minutes at 4°C, and wash with 1 mL of PBS.

-

Staining: Resuspend the cell pellet in 100 µL of Annexin V incubation buffer containing Annexin V-FITC. Incubate for 15 minutes on ice in the dark.

-

PI Addition: Add 400 µL of Annexin binding buffer and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p21, Cdk1, Cyclin B1, cleaved PARP, cleaved Caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide on a Novel Tubulin Polymerization Inhibitor

Disclaimer: A thorough search of public databases and scientific literature did not yield any specific information for a compound designated "Tubulin polymerization-IN-46." This name may refer to an internal compound code not yet publicly disclosed, a very recent discovery not yet indexed, or a potential misnomer. To fulfill the request for a detailed technical guide, this document will focus on a recently discovered and potent tubulin polymerization inhibitor, compound I-3 (MY-1442) , as a representative example of a novel agent in this class. The information presented is based on publicly available data and established methodologies in the field.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel tubulin polymerization inhibitors.

Introduction to Tubulin Polymerization and its Inhibition

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.[1][2] The critical role of microtubule dynamics in cell proliferation makes tubulin an attractive target for anticancer drug development.

Tubulin polymerization inhibitors disrupt this dynamic equilibrium, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death). These agents are broadly classified based on their binding site on the tubulin dimer, with the colchicine-binding site being a key target for many novel inhibitors.[3]

Core Profile of a Novel Inhibitor: I-3 (MY-1442)

Compound I-3 (MY-1442) is a novel coumarin-based derivative designed as a tubulin polymerization inhibitor that targets the colchicine (B1669291) binding site.[4]

Chemical Structure

(Note: The exact chemical structure of I-3 (MY-1442) is not available in the provided search results. A placeholder description is used below.)

I-3 (MY-1442) is characterized by a coumarin (B35378) scaffold linked to a 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) group.[4] This structural design is optimized for interaction with the colchicine-binding pocket on β-tubulin.

Mechanism of Action

I-3 (MY-1442) exerts its anticancer effects by binding to the colchicine site on β-tubulin. This interaction physically obstructs the polymerization of tubulin heterodimers into microtubules. The resulting disruption of the microtubule network leads to the activation of the spindle assembly checkpoint, causing a halt in the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Quantitative Data

The following tables summarize the in vitro efficacy of compound I-3 (MY-1442) against various human cancer cell lines.

Table 1: Antiproliferative Activity of I-3 (MY-1442)

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.034 |

| HCT-116 | Colon Cancer | 0.081 |

| KYSE30 | Esophageal Cancer | 0.19 |

Data extracted from the abstract of PMID: 38150962.[4]

Table 2: Comparative Inhibitory Activity

(Note: A comprehensive comparison would require data for other inhibitors under identical experimental conditions. The following is a representative table structure.)

| Compound | Tubulin Polymerization IC50 (µM) | MGC-803 IC50 (µM) | HCT-116 IC50 (µM) |

| I-3 (MY-1442) | Data not available in abstract | 0.034 | 0.081 |

| Colchicine | Reference Value | Reference Value | Reference Value |

| Combretastatin A-4 | Reference Value | Reference Value | Reference Value |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of findings. The following are generalized methodologies for key assays used to characterize tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

Objective: To quantify the inhibitory effect of a test compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified bovine or porcine brain tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine triphosphate (GTP)

-

Glycerol (as a polymerization enhancer)

-

Test compound (I-3) and controls (e.g., colchicine, paclitaxel, DMSO vehicle)

-

Temperature-controlled spectrophotometer with 96-well plate capability

Procedure:

-

Preparation: Reconstitute lyophilized tubulin in cold polymerization buffer on ice. Prepare serial dilutions of the test compound.

-

Assay Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP, glycerol, and the test compound at various concentrations.

-

Initiation: Add the cold tubulin solution to each well to initiate the reaction.

-

Data Acquisition: Immediately place the plate into a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm or 350 nm at regular intervals (e.g., every minute) for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the compound concentration.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MGC-803, HCT-116)

-

Complete cell culture medium

-

Test compound (I-3)

-

MTT reagent or CellTiter-Glo® luminescent reagent

-

96-well cell culture plates

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Assay: Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on cell cycle progression.

Materials:

-

Human cancer cell lines

-

Test compound (I-3)

-

Phosphate-buffered saline (PBS)

-

Ethanol (for fixation)

-

RNase A

-

Propidium (B1200493) Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treatment: Treat cells with the test compound at relevant concentrations (e.g., 1x and 5x IC50) for a defined period (e.g., 24 hours).

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

-

Staining: Rehydrate the cells, treat with RNase A to remove RNA, and stain the DNA with propidium iodide.

-

Data Acquisition: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical characterization of a novel tubulin polymerization inhibitor.

Signaling Pathway

Disruption of microtubule dynamics by inhibitors like I-3 (MY-1442) activates the Spindle Assembly Checkpoint (SAC), leading to mitotic arrest and apoptosis.

Conclusion

While specific data for "this compound" is not publicly available, the methodologies and principles for characterizing novel tubulin polymerization inhibitors are well-established. The representative compound I-3 (MY-1442) demonstrates the properties of a potent and promising anticancer agent targeting the colchicine-binding site of tubulin. A comprehensive preclinical evaluation, following the experimental protocols and workflows outlined in this guide, is crucial for advancing such novel compounds toward clinical development. Further research is necessary to fully elucidate the therapeutic potential and safety profile of these next-generation microtubule-targeting agents.

References

- 1. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 3. Design, synthesis, and biological activity evaluation of novel tubulin polymerization inhibitors based on pyrimidine ring skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel coumarin-based derivatives as inhibitors of tubulin polymerization targeting the colchicine binding site with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of Tubulin Polymerization Inhibitors: A Profile of Tubulin Polymerization-IN-32

Disclaimer: Information regarding a specific compound designated "Tubulin polymerization-IN-46" is not available in the public domain. This technical guide will therefore focus on a representative and well-characterized tubulin polymerization inhibitor, Tubulin polymerization-IN-32 , to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential and methodologies for evaluating this class of compounds.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant polymerization and depolymerization are fundamental to numerous cellular processes, including the formation of the mitotic spindle, maintenance of cell architecture, and intracellular transport. The critical role of microtubule dynamics in cell division makes tubulin a validated and highly attractive target for the development of anticancer therapeutics.

Tubulin polymerization inhibitors represent a major class of chemotherapy agents. These molecules disrupt the dynamic instability of microtubules, leading to the arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis in rapidly proliferating cancer cells.[1] Tubulin polymerization-IN-32 is a small molecule inhibitor belonging to the oxazoloisoindole class of compounds that has demonstrated potent anti-proliferative activity, particularly against lymphoma cell lines.[2][3] This guide consolidates the preclinical data on Tubulin polymerization-IN-32, detailing its mechanism of action, summarizing its in vitro efficacy, and providing standardized protocols for its experimental evaluation.

Core Mechanism of Action

Tubulin polymerization-IN-32 functions as a microtubule-destabilizing agent by directly interfering with the assembly of tubulin heterodimers into microtubules.[3] Its primary mechanism involves binding to the colchicine (B1669291) site on β-tubulin.[3] This interaction sterically hinders the conformational changes necessary for tubulin polymerization, shifting the equilibrium towards depolymerization.

The disruption of microtubule formation has several downstream consequences:

-

Mitotic Spindle Disruption: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.[1]

-

Cell Cycle Arrest: This disruption activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[2][4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

Recent studies have also elucidated a p53-independent signaling pathway involving the upregulation of p21/waf1/cip1, a key determinant of cell fate, which contributes to both G2/M arrest and the modulation of apoptosis following treatment with microtubule-destabilizing agents like Tubulin polymerization-IN-32.[4]

Data Presentation

The anti-proliferative activity of Tubulin polymerization-IN-32 has been quantified across various cancer cell lines. The available data from in vitro studies are summarized below.

| Cell Line | Cancer Type | Assay Duration | IC50 / GI50 (µM) | Reference |

| VL51 | Lymphoma | 72 hours | 1.4 - 2.0 | [2] |

| MINO | Lymphoma | 72 hours | 1.4 - 2.0 | [2] |

| HBL1 | Lymphoma | 72 hours | 1.4 - 2.0 | [2] |

| SU-DHL-10 | Lymphoma | 72 hours | 1.4 - 2.0 | [2] |

| Various | Panel of Cancer Cell Lines | Not Specified | 0.03 - 85.8 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize tubulin polymerization inhibitors like Tubulin polymerization-IN-32.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring the increase in turbidity at 340 nm.[3]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (G-PEM: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP stock solution (10 mM)

-

Tubulin polymerization-IN-32 stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Pre-warmed 96-well microplate

-

Temperature-controlled microplate reader

Protocol:

-

Reagent Preparation: On ice, reconstitute purified tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL. Prepare working solutions of the test compound and controls in G-PEM buffer.

-

Reaction Setup (on ice): In a pre-chilled 96-well plate, add the desired concentrations of Tubulin polymerization-IN-32 or DMSO vehicle control.

-

Add the tubulin solution to each well.

-

Initiate Polymerization: To start the reaction, add GTP to a final concentration of 1 mM.

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by plotting the percentage of polymerization inhibition against the logarithm of the inhibitor concentration.[3]

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]

Materials: